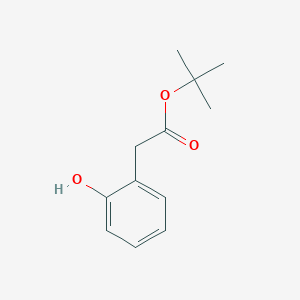

tert-Butyl 2-(2-hydroxyphenyl)acetate

Description

tert-Butyl 2-(2-hydroxyphenyl)acetate (CAS: 258331-10-1) is an aromatic ester featuring a hydroxyl group at the ortho position of the phenyl ring and a tert-butyl ester moiety. It is synthesized via esterification of 2-(2-hydroxyphenyl)acetic acid with tert-butanol under acidic or palladium-catalyzed conditions, yielding 42–83% . Key spectroscopic data include $ ^1H $ NMR (CDCl$ _3 $): δ 8.05 (1H, s), 7.19 (1H, ddd), and 1.47 (9H, s) , confirming its structural integrity. The compound serves as a precursor for antimicrobial agents and functionalized intermediates, such as tert-Butyl 2-(2-(4-cyanophenoxy)phenyl)acetate (51% yield via etherification) .

Properties

IUPAC Name |

tert-butyl 2-(2-hydroxyphenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-12(2,3)15-11(14)8-9-6-4-5-7-10(9)13/h4-7,13H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQKQVLJLRPWESF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=CC=CC=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258331-10-1 | |

| Record name | tert-butyl 2-(2-hydroxyphenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Esterification: One common method to synthesize tert-Butyl 2-(2-hydroxyphenyl)acetate is through the esterification of 2-(2-hydroxyphenyl)acetic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion.

Transesterification: Another method involves the transesterification of methyl 2-(2-hydroxyphenyl)acetate with tert-butyl alcohol in the presence of a base catalyst such as sodium methoxide. This method is advantageous as it avoids the use of strong acids and can be performed under milder conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes using continuous flow reactors. The use of solid acid catalysts such as ion-exchange resins can enhance the efficiency and selectivity of the reaction, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 2-(2-hydroxyphenyl)acetate can undergo oxidation reactions to form corresponding quinones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form alcohols or hydrocarbons. Catalytic hydrogenation using palladium on carbon is a typical method for such reductions.

Substitution: The hydroxy group in this compound can participate in nucleophilic substitution reactions. For example, it can react with alkyl halides to form ethers in the presence of a base such as potassium carbonate.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Palladium on carbon, lithium aluminum hydride, and sodium borohydride.

Substitution: Alkyl halides, potassium carbonate, and sodium hydride.

Major Products Formed:

Oxidation: Quinones, carboxylic acids.

Reduction: Alcohols, hydrocarbons.

Substitution: Ethers, esters.

Scientific Research Applications

tert-Butyl 2-(2-hydroxyphenyl)acetate is a chemical compound with various applications in scientific research, including use as an intermediate in synthesizing organic compounds, and in the development of pharmaceuticals. It is also investigated for potential therapeutic uses.

Chemical Reactions

- Oxidation this compound can undergo oxidation to form quinones or carboxylic acids, typically using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction The compound can be reduced into alcohols or hydrocarbons through catalytic hydrogenation using palladium on carbon.

- Substitution The hydroxy group can participate in nucleophilic substitution reactions, forming ethers when reacting with alkyl halides in the presence of a base such as potassium carbonate.

Scientific Research Applications

- Chemistry It serves as a building block in creating pharmaceuticals, agrochemicals, and fine chemicals.

- Biology This compound is used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis and in the development of enzyme inhibitors.

- Medicine It is used in the synthesis of drug candidates for various diseases, including cancer and neurodegenerative disorders.

- Industry It is used in the production of polymers, resins, and coatings and as a stabilizer in cosmetic and personal care products.

Biological Activity

Its biological activity stems from its structural features, which facilitate interactions with biological molecules. The hydroxyphenyl group engages in hydrogen bonding and π-π interactions, while the ester functionality participates in nucleophilic attack reactions, potentially modulating enzyme activity and receptor binding.

- Antioxidant Activity Compounds with similar structures have shown antioxidant properties, which are important in preventing oxidative stress-related diseases. The antioxidant capacity is thought to come from the stability of its radical structures, allowing it to scavenge free radicals effectively.

- Anti-inflammatory Effects Similar hydroxyphenyl groups have shown potential in reducing inflammation, possibly by inhibiting cyclooxygenase (COX) enzymes that play a key role in the inflammatory response. Tert-butyl derivatives may inhibit COX-2, reducing inflammatory markers.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-hydroxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Variation in Ester Groups

The tert-butyl ester group imparts steric hindrance and hydrolytic stability compared to smaller alkyl esters.

*logP estimated via fragment-based methods.

Key Insights :

Variation in Phenyl Substituents

Substituents on the phenyl ring significantly alter electronic properties, reactivity, and biological activity.

Key Insights :

- The 2-hydroxyl group enables hydrogen bonding, critical for target binding in antimicrobials .

- The 4-amino derivative (logP ~1.5) shows enhanced blood-brain barrier penetration, ideal for neuroactive drugs .

- Chloroethoxy and formyl derivatives exhibit higher reactivity but require careful handling due to toxicity (e.g., H302, H315 hazards for formyl analog) .

Derivatives with Complex Substituents

- tert-Butyl 2-methyl-2-(4-nitrophenyl)acetate : The nitro group introduces strong electron-withdrawing effects, reducing electron density on the phenyl ring. This enhances electrophilic substitution reactivity but complicates reduction steps .

- tert-Butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride: The cyclopropyl group and hydrochloride salt improve water solubility, facilitating use in parenteral formulations .

Biological Activity

Tert-butyl 2-(2-hydroxyphenyl)acetate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.

- Molecular Formula: C12H16O3

- Molecular Weight: 208.25 g/mol

- CAS Number: 1822454-84-1

The biological activity of this compound can be attributed to its structural features that allow for various interactions with biological molecules. The hydroxyphenyl group can engage in hydrogen bonding and π-π interactions, while the ester functionality can participate in nucleophilic attack reactions. These interactions may modulate enzyme activity and receptor binding, leading to various pharmacological effects.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of di-tert-butylphenol have demonstrated strong antioxidant activities, which are essential in preventing oxidative stress-related diseases. The antioxidant capacity of this compound is hypothesized to stem from the stability of its radical structures, allowing it to scavenge free radicals effectively .

Anti-inflammatory Effects

Compounds with similar hydroxyphenyl groups have shown potential in reducing inflammation. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Studies suggest that tert-butyl derivatives may inhibit COX-2, thereby reducing inflammatory markers .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. Compounds structurally related to it have been shown to inhibit tubulin polymerization and induce apoptosis in cancer cells. For example, some derivatives exhibit IC50 values in the nanomolar range against various cancer cell lines . This suggests potential applications in cancer therapeutics.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique biological activities of this compound.

| Compound Name | Structure | Antioxidant Activity | IC50 (µM) against Cancer Cells |

|---|---|---|---|

| Tert-butyl 2-(4-hydroxyphenyl)acetate | Structure | Moderate | 50-100 |

| This compound | - | High | <50 |

| Di-tert-butylphenol | - | Very High | N/A |

Case Studies

- Antioxidant Efficacy : A study evaluated the antioxidant capacity of various tert-butyl phenol derivatives, highlighting that those with hydroxyl substitutions exhibited superior radical scavenging abilities compared to their non-substituted counterparts .

- Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that certain derivatives of this compound significantly inhibited cell proliferation and induced apoptosis at low concentrations (IC50 values ranging from 18 to 207 nM), indicating its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.